molecular formula C19H28NO7+ B1232771 Hydroxysenkirkine CAS No. 26782-43-4

Hydroxysenkirkine

Cat. No. B1232771
CAS RN: 26782-43-4
M. Wt: 382.4 g/mol
InChI Key: CRWHRMSWJOLABX-YIXHJXPBSA-N
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Description

Hydroxysenkirkine is a chemical compound with the CAS number 26782-43-4 . It was tested only by the intraperitoneal route in five male rats, producing tumors of the brain in one animal .


Molecular Structure Analysis

Hydroxysenkirkine has a molecular formula of C19H28NO7 . Its structure was determined using spectroscopical methods (GC-MS; NMR) . More detailed structural analysis might be available in specialized databases or scientific literature.


Physical And Chemical Properties Analysis

Hydroxysenkirkine has a molecular weight of 382.42800 . Detailed physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .

Scientific Research Applications

Hepatotoxicity Studies

  • Active Metabolites in Hepatotoxicity of Pyrrolizidine Alkaloids :

    • Culvenor et al. (1971) explored the chronic hepatotoxicity of alkaloids like senkirkine and hydroxysenkirkine. Their study suggests that 1,2-epoxides, rather than pyrrolic derivatives, could be the active metabolites in hepatotoxic pyrrolizidine alkaloids. This research provides insights into the hepatotoxicity mechanisms of these alkaloids (Culvenor et al., 1971).
  • Hepatotoxic Activity in Newborn Rats :

    • Schoental (1970) investigated the hepatotoxic action of hydroxysenkirkine in newborn rats. The study highlights the susceptibility of newborn rats to hepatotoxins and suggests the role of epoxides in carcinogenesis by pyrrolizidine alkaloids (Schoental, 1970).

Alkaloid Extraction and Identification

  • Isolation from Senecio Anonymus :
    • Zalkow et al. (1988) isolated hydroxysenkirkine and other macrocyclic pyrrolizidine alkaloids from Senecio anonymus. The study employed droplet counter-current chromatography and identified hydroxysenkirkine among other compounds, providing a method for alkaloid separation and identification (Zalkow et al., 1988).

In Vivo Toxicity Research

  • Pyrrolizidine Alkaloids from Ligularia Sibirica :
    • Wiedenfeld et al. (2003) isolated hydroxysenkirkine from Ligularia sibirica, providing insights into the diversity of pyrrolizidine alkaloids in different plant species. This research contributes to understanding the distribution and potential toxicity of these compounds in various plants (Wiedenfeld et al., 2003).

Safety And Hazards

Hydroxysenkirkine was tested only by the intraperitoneal route in five male rats, producing tumors of the brain in one animal . This suggests potential carcinogenic effects, although more comprehensive studies would be needed for a definitive assessment.

properties

IUPAC Name

(1R,4Z,6R,7S,14R,17S)-4-ethylidene-7,17-dihydroxy-7-(hydroxymethyl)-6,14-dimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO7/c1-4-13-9-12(2)18(24,11-21)17(23)26-10-14-5-7-20(3)8-6-15(19(14,20)25)27-16(13)22/h4-5,12,15,21,24-25H,6-11H2,1-3H3/q+1/b13-4-/t12-,15-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWHRMSWJOLABX-OIMJGDGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CC[N@@+]3([C@]2([C@@H](CC3)OC1=O)O)C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28NO7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020072
Record name Hydroxysenkirkine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in water, ethanol, chloroform and hot acetone, In water, 6X10+5 mg/L @ 25 °C /Estimated/
Record name HYDROXYSENKIRKINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

9.7X10-23 mm Hg @ 25 °C /Estimated/
Record name HYDROXYSENKIRKINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Epoxidation of double bond in hydroxysenkirkine is essential step in body for carcinogenic and hepatotoxic activities. It may be transformed into proximal carcinogenic metabolites by oxidation with molecular oxygen to form corresponding epoxides.
Record name HYDROXYSENKIRKINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Hydroxysenkirkine

Color/Form

Colorless plates

CAS RN

26782-43-4
Record name Hydroxysenkirkine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxysenkirkine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYSENKIRKINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OQV6HU6GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYDROXYSENKIRKINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

124-125 °C
Record name HYDROXYSENKIRKINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
R Schoental - Nature, 1970 - nature.com
NEWBORN rats have proved strikingly more susceptible than weanlings to the hepatotoxic action of a single dose of the hepatocarcinogen retrorsine, and also to senkirkine and …
Number of citations: 110 www.nature.com
JA Glinski, CF Asibal, D Van Derveer… - … Section C: Crystal …, 1988 - scripts.iucr.org
… In hydroxysenkirkine the distance of C8...N is by far the shortest recorded in the series of free secopyrrolizidine alkaloids. Analysis of hydrogen bonds with 08 reveals the presence of …
Number of citations: 3 scripts.iucr.org
LH Zalkow, CF Asibal, JA Glinski… - Journal of natural …, 1988 - ACS Publications
… alkaloid which we have named hydroxyneosenkirkine [81 is based on a comparison of its 'H-nmr spectrum with those of hydroxysenkirkine [71and neosenkirkine [6l. The 'H-nmr spectra …
Number of citations: 43 pubs.acs.org
R Schoental, JB Cavanagh - Journal of the National Cancer …, 1972 - academic.oup.com
… A male rat killed 445 days after it received, as a weanling, a single intraperitoneal dose of hydroxysenkirkine from Crotalaria laburnifolia variety laburnifolia had an astrocytoma of the …
Number of citations: 42 academic.oup.com
H Wiedenfeld, S Narantuya, M Dumaa… - Scientia …, 2003 - mdpi.com
… , neo-tussilagine and neo-isotussilagine were isolated from Ligularia sibirica whereas Tephroseris integrifolia was found to contain senkirkine, otosenine, hydroxysenkirkine and 07-…
Number of citations: 8 www.mdpi.com
DHG Crout - Journal of the Chemical Society, Perkin Transactions 1, 1972 - pubs.rsc.org
… The spectrum of hydroxysenkirkine (IV) exhibited a typical otonecine carbonyl band at 1607 … A band of similar intensity was observed in the spectrum of hydroxysenkirkine (IV) at 1663 (…
Number of citations: 17 pubs.rsc.org
H Eröksüz, Y Eröksüz, H Ozer, I Yaman… - … and human toxicology, 2003 - europepmc.org
Diets with 0.0, 0.5, 2.0, or 4.0% ground-aerIal parts of Senecio vernalis were fed to groups of 10 laying hens for 210 d. Plant alkaloid content was 0.14% with 8.57% in the basic form and …
Number of citations: 22 europepmc.org
F Squartini, GB BOLIS - Nature, 1970 - nature.com
… Sellkirkine and hydroxysenkirkine have the structural features which should be compatible with hepatotoxic activity, that is the Cl,2-double bond and both the Cl-hydroxymethyl-group …
Number of citations: 2 www.nature.com
CCJ Culvenor, JA Edgar, LW Smith, MV Jago… - Nature New …, 1971 - nature.com
WHEN she reported the chronic hepatotoxicity of the alkaloids senkirkine and hydroxysenkirkine, which are esters of the aminoalcohol otonecine, Schoental 1 suggested that 1,2-…
Number of citations: 32 www.nature.com
R Shoental - Nature, 1970
Number of citations: 2

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